molecular formula C9H15N3O2S B13956945 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole

Cat. No.: B13956945
M. Wt: 229.30 g/mol
InChI Key: PGQJRAFLUHMAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a complex organic compound that features both imidazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

  • 1-Methyl-2-pyrrolidinone
  • N-Methylpyrrolidinone
  • 1-Methyl-2-pyrrolidinemethanol

Comparison: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the presence of both imidazole and pyrrolidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and organic synthesis due to its versatile functional groups.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

1-methyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole

InChI

InChI=1S/C9H15N3O2S/c1-11-7-4-10-9(11)8-15(13,14)12-5-2-3-6-12/h4,7H,2-3,5-6,8H2,1H3

InChI Key

PGQJRAFLUHMAOA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CS(=O)(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.